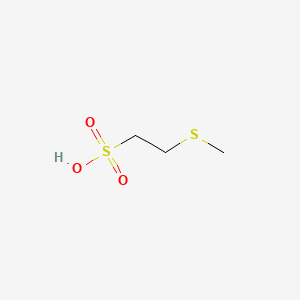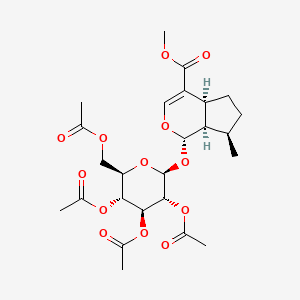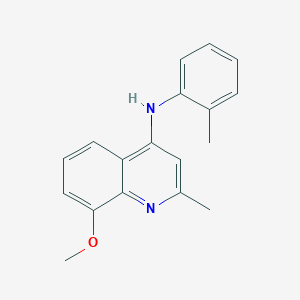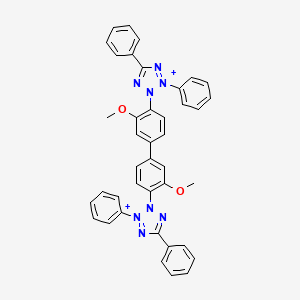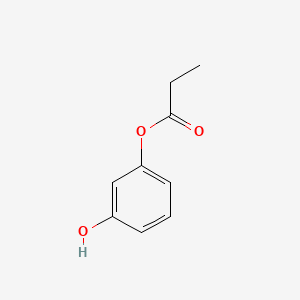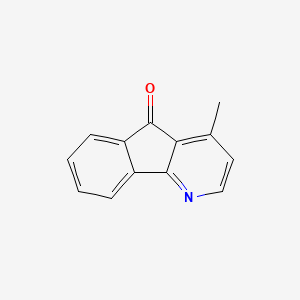
奥尼秦
描述
Onychine is a natural product found in Unonopsis spectabilis, Onychium contiguum, and other organisms with data available.
科学研究应用
合成和生物活性
奥尼秦是一种 4-氮杂芴酮生物碱,主要存在于番荔枝科植物中。它表现出多种药理活性,包括抗真菌、抗菌、抗癌和抗疟疾特性。它的合成涉及分子内环化、多组分反应和微波辅助反应等复杂方法。然而,获得新的衍生物通常需要有毒催化剂和苛刻的条件,这凸显了对更环保的合成方法的需求 (Gomes、de Souza 和 Facchinetti,2020)。
抗真菌应用
使用乙烯基氮杂-Morita-Baylis-Hillman 反应开发了一种简便有效的抗真菌生物碱奥尼秦的合成方法。该合成途径因其在开发抗真菌治疗方法中的潜力而具有重要意义 (Clary 和 Back,2010)。
混合抗真菌应用
奥尼秦与抗真菌唑类依伯conazole 的杂交产生了一种表现出中等抗真菌活性的化合物,它与其他唑类不同,不会抑制麦角固醇的生物合成 (Dombeck 和 Bracher,2005)。
心血管应用
源自奥尼秦的奥尼秦可通过调节细胞周期来抑制血管平滑肌细胞 (VSMC) 的增殖,可能为心血管疾病提供治疗价值 (Yang 等人,2005)。
内皮细胞保护
发现奥尼秦可以保护内皮细胞免受氧化应激诱导的细胞凋亡,表明其在预防内皮损伤方面的潜力 (Tuo 等人,2004)。
抗菌和抗疟疾活性
从细弱油梨中分离出的奥尼秦及其类似物表现出显着的抗菌和抗疟疾活性,表明它们在医药应用中的潜力 (Prachayasittikul 等人,2009)。
属性
CAS 编号 |
58787-04-5 |
|---|---|
产品名称 |
Onychine |
分子式 |
C13H9NO |
分子量 |
195.22 g/mol |
IUPAC 名称 |
4-methylindeno[1,2-b]pyridin-5-one |
InChI |
InChI=1S/C13H9NO/c1-8-6-7-14-12-9-4-2-3-5-10(9)13(15)11(8)12/h2-7H,1H3 |
InChI 键 |
LTVBTVOAUQJJEV-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=NC=C1)C3=CC=CC=C3C2=O |
规范 SMILES |
CC1=C2C(=NC=C1)C3=CC=CC=C3C2=O |
其他 CAS 编号 |
58787-04-5 |
同义词 |
5H-indeno(1,2-b)pyridin-5-one onychine |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Triphenyleno[1,12-bcd]thiophene](/img/structure/B1222175.png)

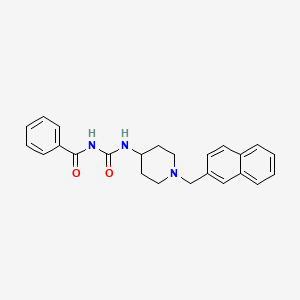
![2-[[[2-[(2-Aminoethyl)amino]ethyl]amino]methyl]phenol](/img/structure/B1222181.png)
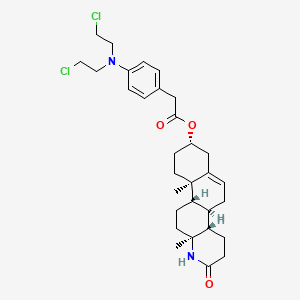
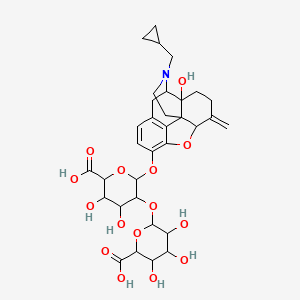
![2-Methyl-2-[4-(2-phenylpropan-2-yl)phenoxy]propanoic acid](/img/structure/B1222185.png)
